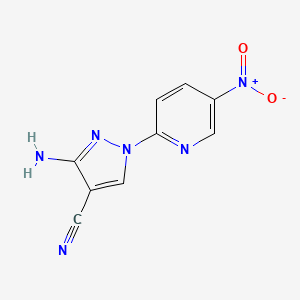

3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-amino-1-(5-nitropyridin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N6O2/c10-3-6-5-14(13-9(6)11)8-2-1-7(4-12-8)15(16)17/h1-2,4-5H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHNLMPIJIIEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])N2C=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup:

- Reactants are placed in a vibrational ball mill with a stainless steel ball.

- Milling frequency: 20–25 Hz.

- Reaction time: 2 hours for optimal yields.

- Temperature: Ambient (room temperature).

Work-up:

- Reaction mixture dissolved in hot ethanol.

- Catalyst separated magnetically.

- Product purified by column chromatography.

Representative Data Table from the Study:

| Entry | Catalyst Amount (g) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1 | 0.05 | 78 | 6 |

| 2 | 0.10 | 91 | 2 |

| 3 | 0.20 | 91 | 2 |

This table indicates that increasing catalyst amount to 0.1 g significantly improves yield and reduces reaction time.

Characterization of Products

The synthesized 5-amino-pyrazole-4-carbonitrile derivatives are characterized by:

FT-IR Spectroscopy: Key absorption bands include N-H stretching (~3290 cm⁻¹), C≡N stretching (~2390 cm⁻¹), and N=N stretching (~1600 cm⁻¹), confirming functional groups.

NMR Spectroscopy: ¹H NMR signals for amino protons (around δ 6.8–8.3 ppm) and aromatic protons are consistent with the proposed structures. ¹³C NMR confirms the presence of nitrile carbon (~114 ppm) and aromatic carbons.

Elemental Analysis: Matches theoretical values for carbon, hydrogen, and nitrogen, confirming purity and composition.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro assays revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Insecticidal Activity

This compound has been investigated for its insecticidal properties. It acts as a potent inhibitor of insect GABA receptors, leading to paralysis and death in target pests. This mechanism is similar to that of other pyrazole derivatives used in agrochemicals, making it a candidate for developing new insecticides .

Herbicidal Potential

Preliminary studies suggest that this compound may also possess herbicidal activity. Its ability to inhibit specific enzymes involved in plant growth could be harnessed for developing selective herbicides aimed at controlling unwanted vegetation without harming crops.

Data Tables and Case Studies

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the efficacy of various pyrazole derivatives, including this compound, against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

- Agrochemical Development : A patent application described the synthesis and application of this compound as an insecticide targeting specific pests in agriculture. Field trials demonstrated effective pest control with minimal impact on non-target species, highlighting its potential for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Carbonitrile Derivatives

Structural Variations and Substituent Effects

Pyrazole-carbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- Agrochemical Relevance : Fipronil’s trifluoromethyl and sulfinyl groups confer pesticidal activity, whereas the target compound’s nitro-pyridine motif may favor pharmaceutical applications .

- Synthetic Flexibility: Derivatives like 5-amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (m/z 357.1) demonstrate the adaptability of pyrazole-carbonitriles for introducing heterocyclic moieties .

Anticancer Activity :

Compound A (5-amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carbonitrile) shows potent inhibition of lung carcinoma cells (A-549), highlighting the role of phenolic substituents in anticancer activity .

Antimicrobial and Pesticidal Potential :

Fipronil and ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) are commercial pesticides, emphasizing the importance of halogen and sulfinyl groups in agrochemical design . The target compound’s nitro group could be explored for similar applications, though its environmental stability requires further study.

Biological Activity

3-Amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

- Molecular Formula : C9H7N5O2

- Molecular Weight : 185.19 g/mol

- CAS Number : 72816-14-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group present in the structure may undergo bioreduction, leading to reactive intermediates that can modulate cellular functions.

Pharmacological Activities

-

Antimicrobial Activity :

- Several studies have reported the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- A study indicated that certain synthesized pyrazoles exhibited significant inhibition against these pathogens, suggesting a potential application in treating bacterial infections.

-

Anti-inflammatory Activity :

- Pyrazole derivatives are known for their anti-inflammatory effects. Research has demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

- In vitro studies showed that some pyrazole derivatives achieved up to 85% inhibition of TNF-α at certain concentrations, indicating their potential as anti-inflammatory agents.

-

Anticancer Properties :

- Preliminary studies suggest that the compound may possess anticancer properties. For example, related pyrazole compounds have been tested against cancer cell lines with varying degrees of success .

- The IC50 values from these studies indicate that while some derivatives exhibit low antiproliferative activity, modifications in structure can enhance their efficacy.

Case Studies and Experimental Findings

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Selvam et al. (2014) | Novel pyrazole derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |

| Burguete et al. (2015) | 1,5-diaryl pyrazoles | Antibacterial | Effective against E. coli and S. aureus |

| Chovatia et al. (2012) | Pyrazole derivatives | Antimicrobial | Showed promising results against multiple bacterial strains |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile, and how are intermediates characterized?

- Methodology : Synthesis often involves cyclocondensation of hydrazines with nitrile-containing precursors. For example, analogous pyrazole-carbonitrile derivatives are synthesized via multi-step reactions starting from nitro-substituted anilines and carbonitrile precursors under reflux conditions with catalysts like acetic acid . Intermediates are characterized using TLC for reaction monitoring, while final products are confirmed via / NMR (δ 6–9 ppm for aromatic protons, δ 110–120 ppm for nitrile carbons) and IR spectroscopy (sharp peaks at ~2200–2250 cm for C≡N stretches) .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., theoretical vs. observed m/z). Melting points (e.g., 198–200°C for related pyrazole-carbonitriles) and HPLC (≥95% purity) are standard . X-ray crystallography (where feasible) resolves supramolecular interactions, such as hydrogen bonding between the amino group and nitropyridine ring .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of nitropyridine substitution in pyrazole-carbonitrile derivatives during synthesis?

- Methodology : Computational modeling (DFT or molecular docking) predicts electronic effects of substituents. For instance, the nitro group at the 5-position of pyridine enhances electrophilicity, favoring nucleophilic attacks at specific sites. Experimental validation involves varying reaction temperatures (e.g., 50–80°C) and solvents (DMSO vs. DMF) to control regioselectivity .

Q. How do computational studies elucidate the electronic and steric effects of the 5-nitro group on the compound’s reactivity?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge distribution. For example, the nitro group lowers the LUMO energy, enhancing electrophilic reactivity. Molecular electrostatic potential (MEP) maps reveal nucleophilic sites (e.g., amino group) for further functionalization .

Q. What analytical approaches resolve contradictions in reported biological activities of structurally similar pyrazole-carbonitriles?

- Methodology : Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., replacing nitro with chloro groups) and assess biological endpoints (e.g., IC in enzyme assays). Meta-analysis of literature data identifies trends, such as nitro groups enhancing lipophilicity and target binding .

Q. How can crystallographic data inform the design of derivatives with improved thermal stability or solubility?

- Methodology : Crystal packing analysis (e.g., via Mercury software) identifies intermolecular interactions (e.g., π-π stacking between pyridine rings). Modifying substituents (e.g., introducing methoxy groups) disrupts dense packing, improving solubility without compromising thermal stability (TGA/DSC data) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for nitro-substituted pyrazole-carbonitriles?

- Resolution : Variations in assay conditions (e.g., cell lines, solvent vehicles) or impurities in synthesized batches (e.g., residual DMSO) can skew results. Rigorous quality control (HPLC, NMR) and standardized protocols (e.g., NIH/WHO guidelines) mitigate discrepancies .

Q. How do solvent polarity and pH influence the stability of the nitrile group in aqueous media?

- Resolution : Kinetic studies (UV-Vis monitoring at 220–230 nm) reveal hydrolysis rates. Buffered solutions (pH 7.4) show slower degradation compared to acidic/basic conditions. Polar aprotic solvents (acetonitrile) stabilize the nitrile group during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.